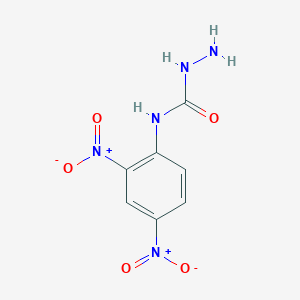

Semicarbazide, 4-(2,4-dinitrophenyl)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Semicarbazide, 4-(2,4-dinitrophenyl)-, also known as DNPS, is a chemical compound that has been widely used in scientific research for various purposes. It is a derivative of semicarbazide, which is a white crystalline powder that is soluble in water and ethanol. DNPS is a yellow crystalline powder that is slightly soluble in water and ethanol.

Mechanism of Action

The mechanism of action of Semicarbazide, 4-(2,4-dinitrophenyl)- involves the formation of a hydrazone derivative with carbonyl compounds. This reaction is highly specific and can be used to detect a wide range of carbonyl compounds.

Biochemical and Physiological Effects:

Semicarbazide, 4-(2,4-dinitrophenyl)- has no known biochemical or physiological effects on living organisms. It is not toxic and does not interact with any biological systems.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Semicarbazide, 4-(2,4-dinitrophenyl)- in lab experiments is its high specificity for carbonyl compounds. This makes it a valuable tool for the detection and quantification of these compounds in biological samples. However, Semicarbazide, 4-(2,4-dinitrophenyl)- is not suitable for the detection of carbonyl compounds that do not react with hydrazine derivatives. Additionally, the reaction between Semicarbazide, 4-(2,4-dinitrophenyl)- and carbonyl compounds is not instantaneous and requires a certain amount of time to reach completion.

Future Directions

There are several future directions for the use of Semicarbazide, 4-(2,4-dinitrophenyl)- in scientific research. One potential application is in the development of new methods for the detection and quantification of carbonyl compounds in biological samples. Another potential application is in the development of new reagents for the detection of amino acids and proteins. Additionally, Semicarbazide, 4-(2,4-dinitrophenyl)- could be used in the development of new analytical techniques for the analysis of complex biological samples.

Synthesis Methods

Semicarbazide, 4-(2,4-dinitrophenyl)- can be synthesized by the reaction of semicarbazide with 2,4-dinitrophenylhydrazine. The reaction takes place in the presence of a strong acid catalyst, such as sulfuric acid. The resulting product is then purified by recrystallization.

Scientific Research Applications

Semicarbazide, 4-(2,4-dinitrophenyl)- has been used in scientific research for various purposes, including the detection of carbonyl compounds and the determination of the concentration of aldehydes and ketones in biological samples. It has also been used as a reagent for the detection of amino acids and proteins.

properties

CAS RN |

18345-18-1 |

|---|---|

Product Name |

Semicarbazide, 4-(2,4-dinitrophenyl)- |

Molecular Formula |

C7H7N5O5 |

Molecular Weight |

241.16 g/mol |

IUPAC Name |

1-amino-3-(2,4-dinitrophenyl)urea |

InChI |

InChI=1S/C7H7N5O5/c8-10-7(13)9-5-2-1-4(11(14)15)3-6(5)12(16)17/h1-3H,8H2,(H2,9,10,13) |

InChI Key |

GVQACLHWNTVJSP-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC(=O)NN |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC(=O)NN |

Other CAS RN |

18345-18-1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[[(E)-4-oxo-4-phenylbut-2-enoyl]amino]thiourea](/img/structure/B99353.png)